molecular formula C16H13N3S2 B482052 4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 354130-16-8

4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B482052
CAS No.: 354130-16-8
M. Wt: 311.4g/mol
InChI Key: ZOTUNJHUGJWGCG-UHFFFAOYSA-N
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Description

4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that combines the structural features of indole, thieno, and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions vary but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Properties

IUPAC Name

4-(1H-indol-3-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S2/c1-9-10(2)20-15-14(9)16(19-8-18-15)21-13-7-17-12-6-4-3-5-11(12)13/h3-8,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTUNJHUGJWGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SC3=CNC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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